Cas no 2098121-96-9 (3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one)
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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- Inchi: 1S/C12H17N3O2/c1-14-6-2-3-10(11(14)16)12(17)15-7-4-9(13)5-8-15/h2-3,6,9H,4-5,7-8,13H2,1H3
- InChI Key: IOFJMGVJBCFHFA-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CN(C)C1=O)N1CCC(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 393
- XLogP3: -0.3
- Topological Polar Surface Area: 66.6
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A215426-100mg |
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A215426-500mg |
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A215426-1g |
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-3580-0.25g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-3580-0.5g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-3580-1g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-3580-2.5g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-3580-5g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-3580-10g |
3-(4-aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one |
2098121-96-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one: A Comprehensive Overview
3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, identified by the CAS registry number 2098121-96-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure, has garnered attention due to its potential applications in drug discovery and development. The compound's name itself is a testament to its structural complexity, combining elements of piperidine and pyridinone moieties.
The molecular structure of 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one consists of a pyridinone ring substituted with a methyl group at position 1 and a carbonyl group attached to a 4-aminopiperidine moiety at position 3. This arrangement creates a versatile platform for various chemical modifications and functionalizations. The presence of the piperidine ring introduces additional flexibility and potential for hydrogen bonding, which are critical for interactions in biological systems.
Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced synthetic methodologies. Researchers have explored various routes to optimize the synthesis process, including the use of microwave-assisted synthesis and catalytic systems. These advancements have not only improved the yield but also enhanced the purity of the compound, making it more suitable for pharmacological studies.
In terms of pharmacological activity, 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has shown promising results in preclinical models. Its ability to modulate key cellular pathways has been investigated in the context of neurodegenerative diseases, inflammation, and cancer. For instance, studies have demonstrated its potential as an inhibitor of specific kinases involved in signal transduction pathways, which are often dysregulated in pathological conditions.
The compound's unique properties also make it a valuable tool in medicinal chemistry for drug design. Its structural features allow for further functionalization to enhance bioavailability, selectivity, and efficacy. Researchers are actively exploring analogs of this compound to identify lead candidates for therapeutic intervention.
In conclusion, 3-(4-Aminopiperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, with its CAS number 2098121-96-9, represents a significant advancement in chemical diversity and pharmacological potential. As research continues to unravel its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in the development of novel therapeutics.
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